

The Genesis and Scientific Journey of Palmitoyl Pentapeptide-4 (Matrixyl): A Technical Guide

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Compound of Interest						
Compound Name:	Palmitoyl Pentapeptide-4					
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Introduction

Palmitoyl Pentapeptide-4, commercially known as Matrixyl, represents a significant milestone in the field of cosmetic science and dermatology. Its discovery and development marked a shift towards signal-transducing ingredients capable of mimicking natural biological processes to combat the signs of aging. This technical guide provides an in-depth exploration of the history, discovery, mechanism of action, and clinical evaluation of **Palmitoyl Pentapeptide-4**, tailored for researchers, scientists, and drug development professionals.

Discovery and Historical Development

The journey of **Palmitoyl Pentapeptide-4** began with research into "matrikines," which are peptide fragments derived from the extracellular matrix (ECM) that act as cellular messengers, regulating cell activities such as proliferation and matrix remodeling.[1][2] The foundational concept was that these small, biologically active peptides could signal to skin cells to synthesize essential components of the dermal matrix that are lost during the aging process.[2]

The specific pentapeptide sequence, Lysine-Threonine-Threonine-Lysine-Serine (KTTKS), was identified by researchers at the University of Tennessee as a subfragment of the pro-collagen type I propeptide.[2][3] This particular sequence was found to be the minimum sequence that retained approximately 80% of the collagen-stimulating activity of the larger parent peptide.[2] [3]



Recognizing the therapeutic potential of this peptide, the French ingredient supplier Sederma, in a collaborative effort with Procter & Gamble, developed a method to enhance its stability and skin penetration.[4] The hydrophilic nature of the KTTKS peptide made it difficult to traverse the lipid-rich stratum corneum.[3][5] To overcome this, a 16-carbon aliphatic chain, palmitic acid, was attached to the N-terminus of the peptide, creating **Palmitoyl Pentapeptide-4**.[1][6] This modification increased the lipophilicity of the molecule, facilitating its delivery into the deeper layers of the skin.[6][7]

Sederma launched **Palmitoyl Pentapeptide-4** under the trade name Matrixyl in the year 2000, introducing it as a potent active ingredient for anti-wrinkle cosmetic formulations.[1][8]

Mechanism of Action: A Signaling Cascade for Skin Regeneration

Palmitoyl Pentapeptide-4 functions as a signaling molecule that mimics a natural feedback loop in the skin's repair process. When collagen is degraded, naturally occurring peptide fragments signal to fibroblasts to produce more collagen. **Palmitoyl Pentapeptide-4** is designed to imitate these natural fragments, thereby stimulating the synthesis of key extracellular matrix components.[9][10]

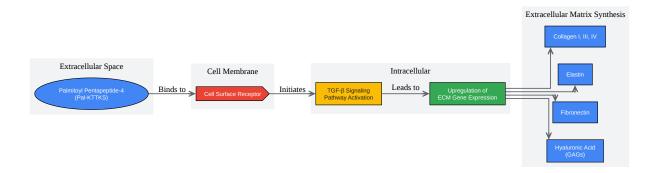
The primary mechanism of action involves the stimulation of fibroblasts to produce:

- Collagen Types I, III, and IV: These are the most abundant collagens in the skin, providing structural integrity and firmness.[10][11][12]
- Elastin: This protein provides elasticity and resilience to the skin.[10][13]
- Fibronectin: A glycoprotein that plays a crucial role in cell adhesion and wound healing.[10]
 [11]
- Hyaluronic Acid and other Glycosaminoglycans (GAGs): These molecules are essential for skin hydration and maintaining the volume of the dermal matrix.[10][11]

The signaling pathway is believed to involve the activation of Transforming Growth Factor- β (TGF- β), a key cytokine in the regulation of ECM synthesis.[9] By activating this pathway,



Palmitoyl Pentapeptide-4 initiates a cascade of events leading to the regeneration and remodeling of the dermal matrix.[9]



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Figure 1: Simplified signaling pathway of Palmitoyl Pentapeptide-4.

Quantitative Data from Clinical Efficacy Studies

Numerous clinical studies have been conducted to evaluate the anti-aging efficacy of **Palmitoyl Pentapeptide-4**. The following tables summarize the quantitative data from key double-blind, randomized, placebo-controlled trials.

Table 1: Summary of Clinical Studies on Periorbital Wrinkles



Study (Lintner et al.)	Concentration	Duration	Parameter	Improvement vs. Placebo
Lintner, 2002[11] [14]	0.005%	28 days	Fold Depth	18% reduction
Fold Thickness	37% reduction			
Skin Firmness	21% improvement	_		
Unnamed Study	7%	8 weeks	Crow's Feet (Visioscan)	Statistically significant decrease (p<0.001)
Undereye Wrinkles (Visioscan)	Statistically significant decrease (p=0.001)			
Crow's Feet (Cutometer)	Statistically significant increase in viscoelasticity (p<0.001)			
Undereye Wrinkles (Cutometer)	Statistically significant increase in viscoelasticity (p=0.005)			
Crow's Feet (Tewameter)	Statistically significant decrease in TEWL (p<0.001)	_		
Undereye Wrinkles (Tewameter)	Statistically significant	_		



	decrease in TEWL (p<0.001)
Crow's Feet (Rao-Goldman Score)	Statistically significant decrease (p=0.001)
Undereye Wrinkles (Rao- Goldman Score)	Statistically significant decrease (p<0.001)

Table 2: Summary of Clinical Studies on Facial Wrinkles and Skin Texture

Study (Robinson et al.)	Concentration	Duration	Parameter	Improvement vs. Placebo
Robinson et al., 2005[15][16][17]	3 ppm (0.0003%)	12 weeks	Fine Lines/Wrinkles	Significant improvement (quantitative and expert grader analysis)
Corum Study, 2024[18]	Not specified	56 days	"Tech-Neck" and "Barcode" Wrinkles	Significant decrease at day 28, continued improvement to day 56
Collagen Index	Potent enhancement over time			

Detailed Experimental Protocols

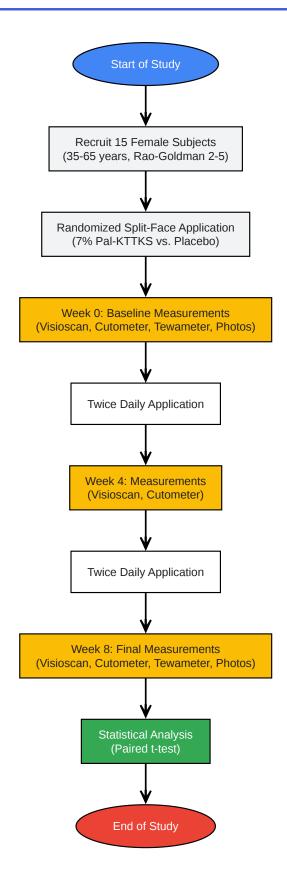


To ensure reproducibility and a thorough understanding of the research, detailed methodologies for key experiments are provided below.

In Vivo Efficacy Study on Periorbital Wrinkles

- Study Design: A double-blind, randomized, placebo-controlled, split-face clinical trial.[15][19]
- Participants: 15 female subjects, aged 35-65 years, with periorbital wrinkles (Rao-Goldman scores from 2 to 5).[19]
- Test Articles: A serum containing 7% Palmitoyl Pentapeptide-4 and a placebo serum.[19]
- Application Protocol: Participants applied the assigned serum to one side of their face (randomized) twice daily for 8 weeks.[19]
- Efficacy Measurements:
 - Wrinkle Depth (Visioscan® VC 98): Measurements were taken at baseline (week 0), week
 4, and week 8.[19]
 - Skin Viscoelasticity (Cutometer® MPA 580): Measurements were taken at baseline, week
 4, and week 8.[19]
 - Transepidermal Water Loss (Tewameter® TM 300): Measurements were taken at baseline and week 8.[19]
 - Photographic Assessment: Standardized digital photographs were taken at baseline and week 8 and assessed by dermatologists using the Rao-Goldman 5-point wrinkle scale.[19]
- Statistical Analysis: Paired t-test was used to compare the effects of the active serum and the placebo. A p-value of <0.05 was considered statistically significant.[19]





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Figure 2: Experimental workflow for an in vivo periorbital wrinkle study.



In Vitro Dermal Penetration and Stability Study

- Objective: To assess the skin penetration and stability of Palmitoyl Pentapeptide-4.
- Methodology:
 - o Skin Model: Full-thickness hairless mouse skin mounted on Franz diffusion cells.
 - Test Substance Application: A defined amount of Palmitoyl Pentapeptide-4 was applied to the epidermal surface.
 - Sample Collection: At various time points over 24 hours, the different skin layers (stratum corneum, epidermis, dermis) and the receptor fluid were collected.
 - Analysis: The concentration of Palmitoyl Pentapeptide-4 in each compartment was quantified using a suitable analytical method (e.g., HPLC-MS).
 - Stability Assessment: The stability of Palmitoyl Pentapeptide-4 was evaluated in skin extracts to determine the extent of enzymatic degradation.
- Key Findings: **Palmitoyl Pentapeptide-4** was found to penetrate the skin, with the majority retained in the stratum corneum and epidermis, and a smaller amount reaching the dermis. It did not permeate through the full-thickness skin into the receptor fluid.

Synthesis and Chemical Profile

Palmitoyl Pentapeptide-4 is synthesized primarily through solid-phase peptide synthesis (SPPS).[10] This method involves the stepwise coupling of amino acids to a solid resin support. Following the assembly of the pentapeptide chain (KTTKS), palmitic acid is conjugated to the N-terminus. The final product is then cleaved from the resin, purified, and lyophilized.[10]

• INCI Name: Palmitoyl Pentapeptide-4

CAS Number: 214047-00-4[1]

Amino Acid Sequence: Pal-Lys-Thr-Thr-Lys-Ser-OH[12]

Molecular Formula: C39H75N7O10[1]



Molar Mass: 802.07 g/mol [1]

Safety and Toxicological Profile

Palmitoyl Pentapeptide-4 has been demonstrated to be well-tolerated and non-irritating to the skin.[10][16] Safety assessments have shown that it is non-mutagenic and non-sensitizing at typical use concentrations in cosmetic formulations. Dermal penetration studies indicate limited systemic absorption. A trade name mixture containing 100 ppm of **Palmitoyl Pentapeptide-4** was found to be well-tolerated in a human skin irritation test.

Conclusion

The discovery and development of **Palmitoyl Pentapeptide-4** (Matrixyl) represent a paradigm shift in cosmetic science, moving from passive ingredients to active molecules that can modulate cellular function. Its well-defined mechanism of action, supported by a robust body of clinical evidence, has established it as a cornerstone in the formulation of effective anti-aging skincare products. For researchers and drug development professionals, the story of **Palmitoyl Pentapeptide-4** serves as a compelling case study in the rational design and successful application of bioactive peptides for dermatological applications. Further research may continue to elucidate its precise receptor interactions and explore its potential in other areas of skin health and repair.

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